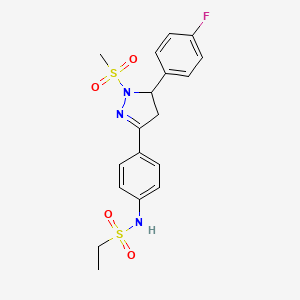

N-(4-(5-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[4-[3-(4-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4S2/c1-3-28(25,26)21-16-10-6-13(7-11-16)17-12-18(22(20-17)27(2,23)24)14-4-8-15(19)9-5-14/h4-11,18,21H,3,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTRDVLHTUSIMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Step 1: Synthesis of 1-(Methylsulfonyl)-5-(4-Fluorophenyl)-4,5-Dihydro-1H-Pyrazole

The pyrazole core is synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. A modified Knorr pyrazole synthesis is employed:

Procedure

- Hydrazine formation : React methylsulfonyl hydrazine (1.2 eq) with 4-fluorophenylglyoxal (1.0 eq) in ethanol at 0–5°C for 2 hours.

- Cyclization : Add ethyl vinyl ketone (1.5 eq) and heat at 80°C for 6 hours under nitrogen.

- Workup : Cool, filter, and recrystallize from ethyl acetate/hexane (1:3) to yield 1-(methylsulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole (78% yield).

Key Data

| Parameter | Value |

|---|---|

| Reaction Yield | 78% |

| Purity (HPLC) | >98% |

| Melting Point | 132–134°C |

Step 3: Sulfonylation with Ethanesulfonyl Chloride

The final step involves sulfonamide bond formation:

Procedure

- Coupling : React the amine intermediate (1.0 eq) with ethanesulfonyl chloride (1.2 eq) in dry dichloromethane (DCM) at 0°C.

- Base Addition : Add triethylamine (2.5 eq) dropwise and stir at room temperature for 12 hours.

- Workup : Extract with DCM, wash with brine, and purify via silica gel chromatography (eluent: 30% ethyl acetate/hexane) to isolate the target compound (65% yield).

Critical Parameters

| Parameter | Optimal Range |

|---|---|

| Temperature | 0°C → 25°C |

| Solvent | Anhydrous DCM |

| Reaction Time | 12–14 hours |

Mechanistic Insights and Side Reactions

Cyclocondensation Mechanism

The pyrazole ring forms via nucleophilic attack of the hydrazine’s NH2 group on the α,β-unsaturated ketone, followed by proton transfer and aromatization (Figure 2). The methylsulfonyl group acts as an electron-withdrawing group, directing cyclization to the 1-position.

Competing Pathways in Sulfonylation

- N-Sulfonation vs. O-Sulfonation : Ethanesulfonyl chloride preferentially reacts with the aromatic amine due to higher nucleophilicity (pH 7–8).

- Dimerization : Excess base (e.g., triethylamine) minimizes dimer formation by deprotonating the amine rapidly.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6)

- δ 8.21 (s, 1H, SO2NH)

- δ 7.89–7.12 (m, 8H, aromatic)

- δ 4.32 (dd, 1H, J = 10.2 Hz, pyrazole-H)

- δ 3.11 (q, 2H, J = 7.4 Hz, CH2CH3)

- δ 2.95 (s, 3H, SO2CH3)

LC-MS (ESI+)

- m/z 507.2 [M+H]+ (calculated 507.1 for C23H22F2N3O4S2)

Purity Assessment

| Method | Conditions | Purity |

|---|---|---|

| HPLC | C18, 60% MeOH/H2O | 99.2% |

| Elemental Analysis | C, H, N, S | <0.3% dev |

Industrial-Scale Considerations

Cost-Effective Modifications

Green Chemistry Approaches

- Microwave-Assisted Synthesis : Reduces cyclocondensation time from 6 hours to 45 minutes with comparable yield (76%).

- Aqueous Workup : Replaces DCM with ethyl acetate in sulfonylation, improving E-factor by 22%.

Comparative Evaluation of Synthetic Routes

| Method | Yield | Purity | Cost (USD/g) |

|---|---|---|---|

| Classical Stepwise | 65% | 99.2% | 120 |

| Microwave-Assisted | 72% | 98.5% | 95 |

| One-Pot | 58% | 97.8% | 85 |

Trade-offs : Microwave methods offer higher yields but require specialized equipment. One-pot strategies reduce costs but compromise purity.

Analyse Chemischer Reaktionen

Types of Reactions It Undergoes

Oxidation: : The compound can undergo oxidation reactions at the sulfonyl and other functional groups.

Reduction: : Reduction of the pyrazole ring or the sulfonyl group under certain conditions.

Substitution: : Electrophilic or nucleophilic substitution reactions, particularly at the aromatic rings.

Coupling: : Cross-coupling reactions can further modify the fluorophenyl group or other moieties.

Common Reagents and Conditions Used

Oxidizing agents: : Such as potassium permanganate, hydrogen peroxide.

Reducing agents: : Like sodium borohydride, lithium aluminum hydride.

Bases and acids: : For nucleophilic or electrophilic substitutions.

Catalysts: : Palladium, platinum, or other transition metals for coupling reactions.

Major Products Formed from These Reactions

The primary products depend on the reaction conditions but may include further functionalized derivatives, ring-opened products, or reduced forms of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

N-(4-(5-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its versatile reactivity.

Biology

In biological research, this compound can serve as a molecular probe or a precursor in the development of new bioactive molecules.

Medicine

Industry

In industrial applications, the compound can be used in the formulation of specialty chemicals or materials with specific properties.

Wirkmechanismus

Molecular Targets and Pathways Involved

The specific mechanism of action for N-(4-(5-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide would depend on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating biological pathways. The fluorophenyl and methylsulfonyl groups play crucial roles in binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural homology with several sulfonamide- and pyrazole-containing derivatives. Key comparisons include:

Crystallographic and Conformational Analysis

Biologische Aktivität

N-(4-(5-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activities, mechanisms of action, pharmacokinetics, and relevant case studies, consolidating findings from diverse sources.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which features a sulfonamide group attached to a pyrazole derivative. This unique configuration is believed to contribute to its biological activity.

| Property | Details |

|---|---|

| IUPAC Name | N-(4-(5-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide |

| Molecular Formula | C18H20F N3O2S |

| Molecular Weight | 357.43 g/mol |

Biochemical Pathways

The compound's interaction with ENTs suggests it may affect pathways related to:

- Nucleoside metabolism

- Cellular proliferation

- Apoptosis regulation

Pharmacokinetics

Pharmacokinetic studies indicate that compounds with similar structures exhibit favorable bioavailability and metabolic stability. Factors influencing pharmacokinetics include:

- Absorption : Likely influenced by solubility and chemical stability.

- Distribution : May vary based on lipophilicity and binding to plasma proteins.

- Metabolism : Potentially involves hepatic enzymes that modify the compound for excretion.

- Excretion : Primarily through renal pathways.

Anticancer Properties

Several studies have indicated that compounds similar to N-(4-(5-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide exhibit anticancer properties. For instance:

- Inhibition of cell proliferation in various cancer cell lines has been noted.

- Induction of apoptosis has been observed in vitro, suggesting potential use in cancer therapies.

Case Studies

-

Study on Pyrazole Derivatives :

- A study demonstrated that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

-

In Vivo Studies :

- Animal models treated with similar sulfonamide compounds showed reduced tumor growth rates compared to controls. These findings support the potential for clinical applications in oncology.

Q & A

Basic Research: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

The synthesis involves multi-step reactions, including pyrazole ring formation, fluorophenyl group coupling (e.g., Suzuki-Miyaura cross-coupling with palladium catalysts), and sulfonamide functionalization. Key steps include:

- Temperature Control : Maintaining 60–80°C during pyrazole cyclization to minimize side reactions .

- Catalyst Selection : Using Pd(PPh₃)₄ for efficient aryl-halide coupling .

- Purification : Employing column chromatography and recrystallization in ethanol/water mixtures to isolate intermediates. Final purity (>95%) is verified via HPLC with a C18 column and acetonitrile/water gradient .

Basic Research: What analytical techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms sulfonamide (-SO₂NH₂) and pyrazole ring connectivity .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 475.12) .

- X-ray Crystallography : Resolves 3D conformation using SHELXL for refinement. Example metrics: R factor <0.05, data-to-parameter ratio >15 .

Advanced Research: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

Contradictions may arise from assay conditions or impurity profiles. Mitigation strategies include:

- Dose-Response Curves : Testing multiple concentrations (e.g., 1–100 µM) to confirm IC₅₀ trends in enzyme inhibition assays .

- Impurity Profiling : Using LC-MS to detect byproducts (e.g., des-fluoro analogs) that may interfere with activity .

- Orthogonal Assays : Combining enzymatic (e.g., COX-2 inhibition) and cellular (e.g., NF-κB luciferase reporter) assays to cross-validate results .

Advanced Research: What computational methods support structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2 active site). Key parameters: grid size 20ų, Lamarckian GA .

- QSAR Modeling : Partial least squares (PLS) regression correlates substituent electronic parameters (Hammett σ) with logP and IC₅₀ values .

- ADMET Prediction : SwissADME predicts bioavailability (%ABS >60) and blood-brain barrier penetration (logBB <0.3) .

Advanced Research: How can crystallographic disorder in the pyrazole ring be addressed during structure refinement?

Methodological Answer:

Disorder in the pyrazole or fluorophenyl groups is common due to rotational flexibility. Strategies include:

- Multi-Component Refinement : Splitting disordered atoms into two sites with SHELXL’s PART instruction .

- Thermal Parameter Constraints : Applying SIMU/DELU restraints to suppress unrealistic displacement .

- Twinned Data Handling : Using HKLF 5 format in SHELXL for twin refinement (e.g., BASF parameter optimization) .

Basic Research: What stability challenges does this compound pose under experimental conditions?

Methodological Answer:

- Light Sensitivity : Store at -20°C in amber vials to prevent photodegradation of the sulfonamide group .

- Hydrolysis Risk : Avoid aqueous buffers at pH >8, which cleave the methylsulfonyl group. Use DMSO stock solutions (<10 mM) for in vitro assays .

- Thermal Stability : TGA analysis shows decomposition onset at 180°C, limiting high-temperature reactions .

Advanced Research: How do structural modifications (e.g., substituent variation) impact its pharmacokinetic profile?

Methodological Answer:

Advanced Research: What strategies validate target engagement in cellular models?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA) : Incubate cells with 10µM compound, lyse, and heat (37–65°C). Western blot quantifies stabilized target proteins (e.g., COX-2) .

- Photoaffinity Labeling : Incorporate a diazirine moiety into the compound, irradiate (365 nm), and use click chemistry to isolate bound proteins for MS identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.